molecular formula C17H26O10 B12435537 8-Epiloganin

8-Epiloganin

Cat. No.: B12435537
M. Wt: 390.4 g/mol
InChI Key: AMBQHHVBBHTQBF-OZIIXKNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method of obtaining 8-Epiloganin is through extraction from Castilleja rubra . Detailed synthetic routes for this compound are not extensively documented, suggesting that natural extraction remains the predominant method.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Castilleja rubra, followed by extraction and purification processes. The extraction typically involves solvent extraction methods, where the plant material is processed to isolate the iridoid glycosides .

Chemical Reactions Analysis

Types of Reactions: 8-Epiloganin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented in the literature. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different oxidized derivatives of this compound.

Scientific Research Applications

8-Epiloganin has a wide range of applications in scientific research, including:

Properties

Molecular Formula

C17H26O10

Molecular Weight

390.4 g/mol

IUPAC Name

methyl (1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7-,9+,10-,11-,12-,13+,14-,16+,17+/m1/s1

InChI Key

AMBQHHVBBHTQBF-OZIIXKNCSA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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